

DCLK1-IN-4 molecular target engagement

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Compound Focus: Dclk1-IN-4

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DCLK1 as a Molecular Target

DCLK1 (Doublecortin-like kinase 1) is a serine/threonine kinase that has emerged as a promising target in oncology, particularly in cancer stem cells (CSCs) [1]. Its structure includes key functional domains that are relevant for drug discovery.

Feature	Description
Protein Family	Member of the doublecortin family and the protein kinase superfamily [2] [1].
Gene Locus	13q13.3 on human chromosome 13 [2].
Key Domains	Two N-terminal doublecortin (DCX) domains (in long isoforms) and a C-terminal serine/threonine-protein kinase domain [2] [1].
Isoforms	Multiple isoforms generated via alternative splicing and promoter usage (e.g., Isoforms 1-4), differing in the presence of microtubule-binding domains and C-terminal extracellular regions [3] [4] [5].
Primary Functions	Regulates microtubule polymerization, neuronal migration, and is a marker for tuft cells and cancer stem cells (CSCs) [2] [1]. Promotes tumorigenesis, metastasis, and therapy resistance [2] [6].

Experimental Evidence for DCLK1 Targeting

Research has demonstrated that inhibiting DCLK1 has anti-tumor effects across various cancer types. The table below summarizes key findings from studies using different inhibitory approaches.

Inhibitory Method	Key Experimental Findings	Cancer Type(s) Studied
Pharmacological Inhibition (LRRK2-IN-1)	Decreased cancer cell proliferation, invasion, migration, and colony formation. Led to downregulation of active NOTCH1 and its downstream effectors (HEY1, HES1, HES5) [7].	Head and Neck Squamous Cell Carcinoma (HNSCC) [7]
siRNA / shRNA Knockdown	Reduction in tumor cell invasion, migration, focal adhesion, and clonogenic capacity. Downregulation of EMT and pluripotency factors. Disruption of invadopodia dynamics and matrix metalloproteinase (MMP9) trafficking [6] [8].	HNSCC [6], Clear Cell Renal Cell Carcinoma (ccRCC) [8]
Novel D-Peptides	Suppressed cancer cell proliferation and tumor growth in xenograft models. Impaired clonogenicity and self-renewal capacity. Targeted a unique extracellular domain on specific DCLK1 isoforms [3].	Pancreatic Ductal Adenocarcinoma (PDAC) [3]
miRNA Targeting (miR-137, miR-15b)	Effective in decreasing tumorigenesis and enhancing chemosensitivity [2].	Colorectal Cancer (CRC), Kidney Cancer [2]

Key Experimental Protocols

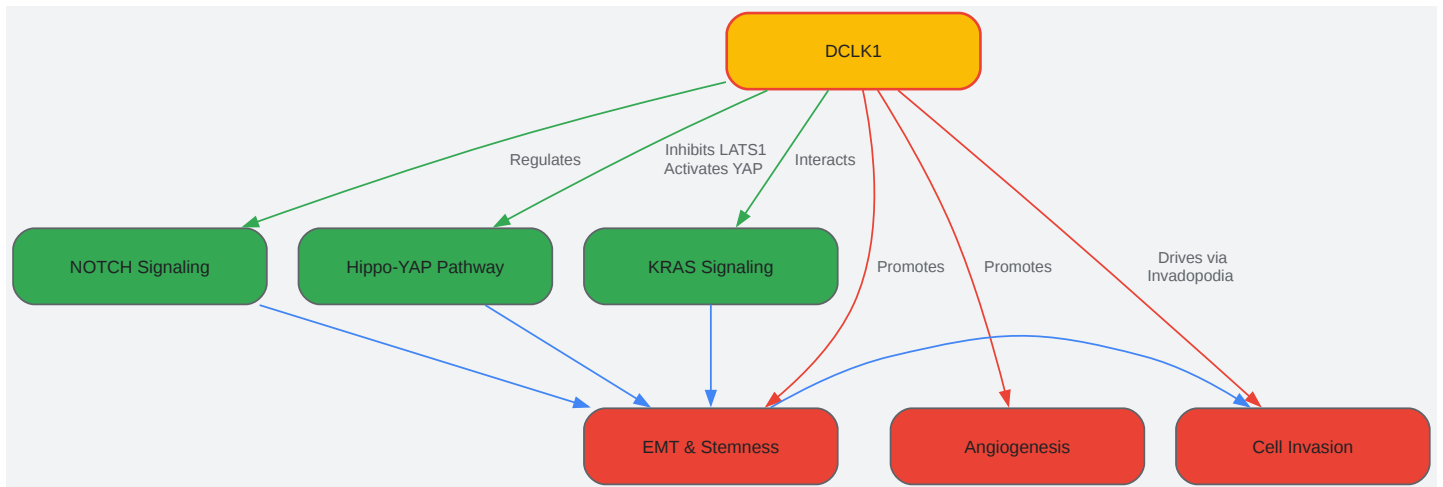
The following are core methodologies used to evaluate DCLK1 inhibition and its functional consequences, as referenced in the studies.

- **In Vitro Functional Assays**
 - **Cell Viability/Proliferation:** Measured using assays like **Alamar Blue** to determine relative cell viability after DCLK1 inhibition [7].

- **Clonogenic (Colony Formation) Assay:** Cells are seeded at low density and treated. After a period, colonies are stained and counted to assess long-term proliferative capacity [3] [9].
 - **Spheroid Formation Assay:** Used to evaluate self-renewal and stemness properties of cancer cells in low-attachment conditions [3] [9].
 - **Wound Healing (Migration) Assay:** A scratch is made in a confluent cell monolayer. The rate of gap closure is measured to quantify cell migration [7].
 - **Cell Invasion Assay:** Typically performed using **Matrigel-coated transwell chambers**. Cells placed in the upper chamber invade towards a chemoattractant in the lower chamber; invading cells are stained and quantified after 24-48 hours [7].
- **Molecular & Biochemical Analyses**
 - **Western Blotting:** Used to detect changes in protein expression and phosphorylation following DCLK1 inhibition. Key targets include DCLK1 itself, cleaved NOTCH1 (NICD1), and downstream effectors like HES1 [7].
 - **Proteomic Analysis (Tandem Mass Tag - TMT):** Employed to identify global changes in protein expression and phosphorylation in control vs. DCLK1-knockdown cells, revealing impacted pathways [6].
 - **Protein-Protein Interaction (PPI) Assays:** **Co-immunoprecipitation (Co-IP)** and **Proximity Ligation Assay (PLA)** are used to validate direct physical interactions between DCLK1 and its binding partners (e.g., KIF16B, RAB40B) [6]. **Surface Plasmon Resonance (SPR)** can be used to determine binding affinity (KD) of interactions, such as between DCLK1 and plasma gelsolin [3].
 - **In Vivo Validation**
 - **Xenograft Mouse Models:** Cancer cells are implanted into immunodeficient mice (e.g., athymic mice). Treatments (e.g., inhibitors, D-peptides) are administered, and tumor volume/weight is measured over time to assess efficacy [3].

DCLK1 Signaling Pathways in Cancer

DCLK1 is a central node in a network of oncogenic signaling pathways. The diagram below illustrates its key interactions.



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DCLK1's role in oncogenic signaling. It engages with multiple pathways (green) to drive malignant processes (red).

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